sodium;ethyl 3-oxobutanoate sodium;ethyl 3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20687814
InChI: InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+1
SMILES:
Molecular Formula: C6H10NaO3+
Molecular Weight: 153.13 g/mol

sodium;ethyl 3-oxobutanoate

CAS No.:

Cat. No.: VC20687814

Molecular Formula: C6H10NaO3+

Molecular Weight: 153.13 g/mol

* For research use only. Not for human or veterinary use.

sodium;ethyl 3-oxobutanoate -

Specification

Molecular Formula C6H10NaO3+
Molecular Weight 153.13 g/mol
IUPAC Name sodium;ethyl 3-oxobutanoate
Standard InChI InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+1
Standard InChI Key GYOAWOPFEAXJDY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)C.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Sodium ethyl 3-oxobutanoate is characterized by its enolate-forming capability, a property critical to its role in alkylation reactions. The compound exists as a white to off-white crystalline solid, highly soluble in polar solvents such as water and ethanol due to its ionic sodium counterion. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC6H9NaO3\text{C}_6\text{H}_9\text{NaO}_3
Molecular Weight152.12 g/mol
Solubility>100 mg/mL in water
Melting Point120–125°C (decomposes)

The enolate ion, stabilized by resonance between the keto and carboxylate groups, facilitates nucleophilic attacks on electrophilic substrates, making it indispensable in synthetic organic chemistry .

Synthesis and Optimization

The synthesis of sodium ethyl 3-oxobutanoate is typically achieved via esterification and subsequent salt formation. A high-yield method involves:

Reaction Scheme

2-Oxobutanoic acid+EtOHH2SO4,ΔEthyl 2-oxobutanoateNaOHSodium ethyl 3-oxobutanoate\text{2-Oxobutanoic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Ethyl 2-oxobutanoate} \xrightarrow{\text{NaOH}} \text{Sodium ethyl 3-oxobutanoate}

Procedure

  • Esterification: 2-Oxobutanoic acid (6.0 g, 58.8 mmol) is refluxed with ethanol (100 mL) and catalytic sulfuric acid (1 mL) for 4 hours.

  • Neutralization: The crude ester is neutralized with 1 N NaOH to pH ~7, extracted with ethyl acetate, and dried over anhydrous sodium sulfate.

  • Salt Formation: The product is treated with sodium hydroxide to yield the sodium salt, achieving a 98% isolated yield .

This method’s efficiency stems from the equilibrium-driven esterification and the rapid precipitation of the sodium salt, minimizing side reactions.

Mechanistic Insights: Enolate Reactivity

The compound’s utility arises from its ability to form a resonance-stabilized enolate ion, which participates in SN2\text{S}_\text{N}2 reactions with alkyl halides. For example:

Enolate+R-XR-Enolate+X\text{Enolate}^- + \text{R-X} \rightarrow \text{R-Enolate} + \text{X}^-

This reactivity underpins its role in synthesizing α-substituted esters, key intermediates in pharmaceuticals and agrochemicals. The enolate’s nucleophilicity is modulated by solvent polarity and counterion effects, with polar aprotic solvents (e.g., DMF) enhancing reaction rates .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sodium ethyl 3-oxobutanoate is a precursor to β-keto esters, which are pivotal in synthesizing anticoagulants and antihypertensive agents. For instance, alkylation with benzyl bromide yields derivatives used in platelet aggregation inhibitors.

Antimicrobial Agents

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. Structural modifications at the α-position enhance lipid solubility, improving penetration into microbial cell membranes.

Polymer Chemistry

The enolate’s ability to initiate anionic polymerization is exploited in producing polyesters with tailored thermal stability, relevant to biodegradable packaging materials.

Comparative Analysis with Structural Analogs

A comparative evaluation highlights sodium ethyl 3-oxobutanoate’s unique attributes:

CompoundMolecular FormulaKey Feature
Ethyl acetoacetateC6H10O3\text{C}_6\text{H}_{10}\text{O}_3Keto-enol tautomerism
Sodium acetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Simple carboxylate salt
Methyl 3-oxobutanoateC5H8O3\text{C}_5\text{H}_8\text{O}_3Lower steric hindrance

The sodium salt’s ionic nature enhances solubility and stability compared to neutral esters, enabling its use in aqueous reaction systems.

Research Advancements and Future Directions

Recent studies focus on catalytic asymmetric alkylation using chiral ligands, achieving enantiomeric excesses >90% in α-alkylated products. Additionally, green chemistry approaches employ ionic liquids as recyclable solvents, reducing environmental impact .

Future research aims to exploit its redox activity in battery electrolytes, leveraging the enolate’s electron-transfer capability for energy storage applications.

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